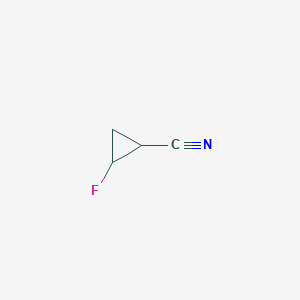![molecular formula C15H16BrN5O4S B3245655 N6-[(5-Bromothien-2-yl)methyl]adenosine CAS No. 1706525-09-8](/img/structure/B3245655.png)
N6-[(5-Bromothien-2-yl)methyl]adenosine
Descripción general
Descripción
N6-[(5-Bromothien-2-yl)methyl]adenosine is a compound that has garnered interest in various fields of scientific research. It is an adenosine derivative where the adenosine molecule is modified with a 5-bromothien-2-ylmethyl group at the N6 position. This modification imparts unique properties to the compound, making it useful in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine typically involves the following steps:
Starting Materials: The synthesis begins with adenosine and 5-bromothiophene-2-carbaldehyde as the primary starting materials.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as sodium hydride to deprotonate the adenosine, followed by the addition of 5-bromothiophene-2-carbaldehyde.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N6-[(5-Bromothien-2-yl)methyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N6-[(5-Bromothien-2-yl)methyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the chemical industry, it is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with adenosine receptors, influencing various physiological processes.
Pathways Involved: It can modulate signaling pathways related to adenosine, potentially affecting processes such as inflammation, neurotransmission, and cell proliferation.
Comparación Con Compuestos Similares
N6-[(5-Bromothien-2-yl)methyl]adenosine can be compared with other adenosine derivatives:
N6-Benzyladenosine: Similar to this compound, but with a benzyl group instead of a bromothienyl group. It has different biological activities and applications.
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group. It is known for its potent agonist activity at adenosine receptors.
N6-(Phenylmethyl)adenosine: This compound has a phenylmethyl group and exhibits distinct pharmacological properties compared to this compound.
This compound stands out due to its unique bromothienyl modification, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(5-bromothiophen-2-yl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O4S/c16-9-2-1-7(26-9)3-17-13-10-14(19-5-18-13)21(6-20-10)15-12(24)11(23)8(4-22)25-15/h1-2,5-6,8,11-12,15,22-24H,3-4H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXSKQZGXWJCZ-PMXXHBEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270524 | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706525-09-8 | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706525-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, N-[(5-bromo-2-thienyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(3-Hydroxy-phenyl)-3,4-dimethyl-piperidin-1-yl]-propionic acid methyl ester](/img/structure/B3245603.png)



![2-ethoxy-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3245622.png)

![4-[(2-Methylbenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B3245641.png)

![6-(3,4-Dimethoxybenzyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B3245665.png)

